Butyl tert-butylcarbamate

Descripción general

Descripción

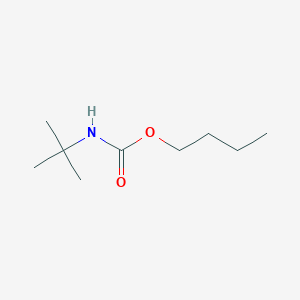

Butyl tert-butylcarbamate is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Butyl tert-butylcarbamate is a crucial intermediate in the synthesis of pharmaceuticals. It enhances the efficiency of drug formulation processes by serving as a protective group for amines, allowing selective modifications without affecting the amine functionality. This application is particularly significant in synthesizing complex molecules where protecting groups are essential for controlling reaction pathways.

Case Study: Synthesis of N-Boc-Protected Anilines

In a study involving palladium-catalyzed synthesis, this compound was used to produce N-Boc-protected anilines. The reactions demonstrated high yields and conversions, showcasing its effectiveness in pharmaceutical applications .

Organic Synthesis

In organic chemistry, this compound acts as a protective group for amines during various reactions. This functionality allows chemists to manipulate other parts of a molecule while safeguarding the amine from unwanted reactions.

Data Table: Protective Group Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pd-Catalyzed Amination | Toluene, Room Temperature | 75 | |

| Synthesis of Tetrasubstituted Compounds | THF and Water | High |

Agricultural Chemicals

This compound contributes to the development of safer and more effective agrochemicals. It is involved in synthesizing various pesticides and herbicides that enhance agricultural productivity while minimizing environmental impact.

Polymer Chemistry

In polymer science, this compound is used to create specialty polymers with tailored properties. Its ability to modify polymer characteristics makes it valuable in developing materials with specific performance attributes.

Research and Development

The compound's versatility makes it an essential reagent in both academic and industrial laboratories. It facilitates innovative research across chemical synthesis and material science, enabling advancements in various fields.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of derivatives similar to this compound on astrocytes under oxidative stress conditions induced by amyloid beta peptides. Results indicated reduced cell death and inflammatory markers, suggesting potential therapeutic applications in neurodegenerative diseases .

Propiedades

Número CAS |

22815-64-1 |

|---|---|

Fórmula molecular |

C9H19NO2 |

Peso molecular |

173.25 g/mol |

Nombre IUPAC |

butyl N-tert-butylcarbamate |

InChI |

InChI=1S/C9H19NO2/c1-5-6-7-12-8(11)10-9(2,3)4/h5-7H2,1-4H3,(H,10,11) |

Clave InChI |

LQELBWUBHZPYML-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)NC(C)(C)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.